molecular formula C12H14N4O2S B5781099 N-(4-ethoxyphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea

N-(4-ethoxyphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B5781099
M. Wt: 278.33 g/mol
InChI Key: GGNLMZHVQFEMFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-ethoxyphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, leading to the formation of urea derivatives. This process has been shown to produce compounds with significant biological activities, including plant growth regulatory effects (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The crystal structure of a related compound, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, demonstrates the urea scaffold's planarity due to intramolecular N–H···O hydrogen bonds. This configuration contributes to the stability and reactivity of such molecules (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

The urea derivatives synthesized through this method exhibit good fungicidal activity against various pathogens, indicating the chemical reactivity and potential application of these compounds in agricultural settings. This reactivity is partly attributed to the molecular structure, which allows for effective interaction with biological targets (Li-Qiao Shi, 2011).

Physical Properties Analysis

The physical properties of these compounds, including crystallization behavior and molecular interactions, have been extensively studied. The crystallographic analysis provides insights into the packing, hydrogen bonding, and π–π stacking interactions, which influence the solubility, stability, and reactivity of the urea derivatives (Hong-Song Zhang et al., 2017).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-18-10-6-4-9(5-7-10)13-11(17)14-12-16-15-8(2)19-12/h4-7H,3H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLMZHVQFEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]urea

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